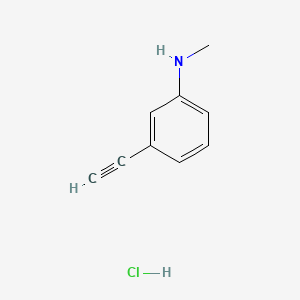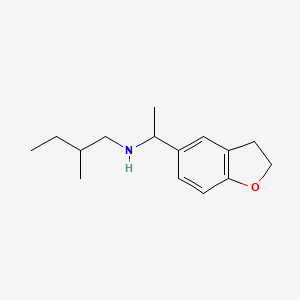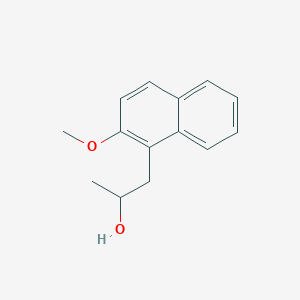![molecular formula C11H18O2S B13536913 5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13536913.png)
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid is a synthetic organic compound with the molecular formula C11H18O2S. It is characterized by a spirocyclic structure, which includes a hexane ring fused to a three-membered ring, and a carboxylic acid functional group. The presence of an isobutylthio group adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the isobutylthio group and the carboxylic acid functional group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The final step usually involves the hydrolysis of an ester intermediate to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the spirocyclic ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide under radical conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The isobutylthio group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the isobutylthio group, which imparts distinct chemical reactivity and biological activity. The spirocyclic structure also contributes to its rigidity and stability, making it a valuable scaffold in various applications.
Eigenschaften
Molekularformel |
C11H18O2S |
|---|---|
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
5-(2-methylpropylsulfanyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-8(2)5-14-11(9(12)13)6-10(7-11)3-4-10/h8H,3-7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
AUVMXOXIXBXEMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1(CC2(C1)CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


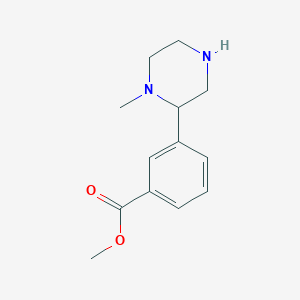




![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)
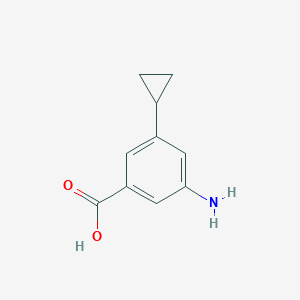

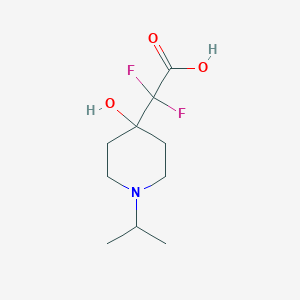
![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
